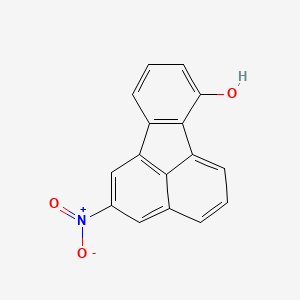

7-Hydroxy-2-nitrofluoranthene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-nitrofluoranthen-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9NO3/c18-14-6-2-4-11-13-8-10(17(19)20)7-9-3-1-5-12(15(9)13)16(11)14/h1-8,18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUCSPGBEEAVCOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CC3=C2C(=C1)C4=C3C=CC=C4O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90675948 | |

| Record name | 2-Nitrofluoranthen-7-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144386-82-3 | |

| Record name | 2-Nitrofluoranthen-7-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of 7-Hydroxy-2-nitrofluoranthene

Abstract

This technical guide provides a comprehensive, research-level overview of a proposed synthetic pathway and rigorous purification strategy for 7-Hydroxy-2-nitrofluoranthene. As a specific, functionalized polycyclic aromatic hydrocarbon (PAH), this molecule holds potential interest for researchers in environmental science, toxicology, and materials development. Given the absence of a direct, one-pot synthesis in established literature, this document outlines a robust, multi-step approach beginning with the regioselective nitration of fluoranthene. Each experimental choice is rationalized, drawing from established principles in synthetic organic chemistry and referencing analogous transformations. The guide culminates in a detailed discussion of orthogonal purification techniques and analytical characterization methods essential for verifying the identity and purity of the final compound. This document is intended for an audience of researchers, scientists, and drug development professionals with a strong background in synthetic and analytical chemistry.

Introduction: The Rationale for this compound

Fluoranthene is a non-alternant polycyclic aromatic hydrocarbon (PAH) commonly found as an environmental pollutant resulting from the incomplete combustion of organic materials. Its nitro- and hydroxy- derivatives are of significant scientific interest, often as metabolites of environmental contaminants or as functionalized building blocks for advanced materials.[1] Specifically, 2-nitrofluoranthene is a known atmospheric pollutant, and understanding its metabolic fate, which may involve hydroxylation, is critical for toxicological assessment.[2][3]

-

Synthesis of the Key Intermediate: The controlled nitration of fluoranthene to produce 2-nitrofluoranthene, followed by the isolation of this specific isomer.

-

Functional Group Interconversion: A proposed multi-step sequence to introduce a hydroxyl group at the C7 position of the 2-nitrofluoranthene core.

The subsequent purification and characterization sections provide the necessary framework for isolating and validating the target molecule to a high degree of purity.

Part I: Synthesis of the 2-Nitrofluoranthene Intermediate

The foundational step in this synthesis is the introduction of a nitro group onto the fluoranthene skeleton. The electronic structure of fluoranthene dictates that electrophilic substitution does not occur at a single, predictable position, but rather yields a mixture of isomers.

Principle of Electrophilic Nitration of Fluoranthene

The nitration of fluoranthene is a classic electrophilic aromatic substitution reaction. The nitronium ion (NO₂⁺), typically generated in situ from nitric acid and a strong acid catalyst like sulfuric acid, acts as the electrophile. Fluoranthene is less reactive towards electrophiles than a compound like pyrene.[3] Studies on the heterogeneous reaction of fluoranthene with nitrogen dioxide have shown that nitration can occur at the 1-, 2-, 7-, and 8-positions, forming a complex product mixture.[2][3] Therefore, the primary challenge in this initial stage is not the reaction itself, but the subsequent separation of the desired 2-nitrofluoranthene isomer.

Detailed Experimental Protocol: Nitration of Fluoranthene

This protocol is adapted from established procedures for the nitration of PAHs.

-

Reaction Setup: In a three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add fluoranthene (1.0 eq) to glacial acetic acid. Stir until fully dissolved.

-

Cooling: Place the flask in an ice-water bath and cool the solution to 10-15°C.

-

Preparation of Nitrating Agent: In a separate beaker, carefully add concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1.0 eq) while cooling in an ice bath.

-

Addition: Add the nitrating mixture dropwise to the stirred fluoranthene solution via the dropping funnel, ensuring the internal temperature does not exceed 20°C. The reaction is exothermic and requires careful monitoring.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Carefully pour the reaction mixture over a large volume of crushed ice with vigorous stirring. A yellow precipitate, consisting of the mixed nitrofluoranthene isomers, will form.

-

Isolation: Collect the crude product by vacuum filtration, wash thoroughly with deionized water until the filtrate is neutral, and then with a small amount of cold ethanol.

-

Drying: Dry the crude product in vacuo to yield a mixture of nitrofluoranthene isomers.

Purification of 2-Nitrofluoranthene via Column Chromatography

The separation of constitutional isomers is critical. Silica gel column chromatography is the method of choice.

-

Column Packing: Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack a glass chromatography column.

-

Sample Loading: Dissolve the crude nitrofluoranthene mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried powder onto the top of the packed column.

-

Elution: Begin elution with a non-polar mobile phase (e.g., 100% hexane). Gradually increase the polarity by adding ethyl acetate or dichloromethane (e.g., a gradient of 0% to 10% ethyl acetate in hexane).

-

Fraction Collection: Collect fractions and monitor their composition by TLC. The different isomers will have slightly different retention factors (Rf) and will elute at different times.

-

Isolation and Characterization: Combine the fractions containing pure 2-nitrofluoranthene (as determined by TLC and confirmed by ¹H NMR of a sample). Evaporate the solvent under reduced pressure to obtain the purified intermediate.

Part II: Proposed Synthesis of this compound

Direct hydroxylation of the C7 position on the electron-deficient 2-nitrofluoranthene ring is challenging. A more plausible approach involves introducing a functional group at the C7 position that can be readily converted to a hydroxyl group. A proposed two-step sequence is outlined below.

Step 1 (Proposed): Regioselective Bromination of 2-Nitrofluoranthene

The objective is to introduce a bromine atom at the C7 position, which can later be substituted. An electrophilic bromination is proposed. The nitro group is a deactivating meta-director, but in complex fused systems like fluoranthene, the overall regioselectivity is governed by the entire π-system. The C7 position is a plausible site for further electrophilic attack.

Protocol:

-

Dissolve purified 2-nitrofluoranthene (1.0 eq) in a suitable inert solvent such as carbon tetrachloride or dichloromethane.

-

Add N-Bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of a radical initiator like benzoyl peroxide or AIBN. Alternatively, use a Lewis acid catalyst for electrophilic bromination.

-

Heat the reaction to reflux and monitor by TLC for the formation of a new, less polar spot corresponding to the bromo-2-nitrofluoranthene.

-

Upon completion, cool the reaction, filter off the succinimide byproduct, and wash the organic layer with sodium thiosulfate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the resulting product mixture by column chromatography to isolate the desired 7-bromo-2-nitrofluoranthene isomer.

Step 2 (Proposed): Conversion of Bromo to Hydroxyl Group

The conversion of an aryl bromide to a phenol can be achieved through several methods. A nucleophilic aromatic substitution (SNAr) reaction is a possibility, potentially facilitated by the electron-withdrawing nitro group.

Protocol (SNAr):

-

In a sealed pressure vessel, combine 7-bromo-2-nitrofluoranthene (1.0 eq), a hydroxide source such as sodium hydroxide or potassium hydroxide (5-10 eq), and a high-boiling point polar aprotic solvent like DMSO or NMP.

-

The addition of a copper catalyst (e.g., CuI or CuO) may be necessary to facilitate the substitution (Ullmann condensation).

-

Heat the reaction to a high temperature (e.g., 150-200°C) for several hours.

-

Monitor the reaction by TLC for the disappearance of the starting material.

-

After cooling, dilute the reaction mixture with water and acidify with a strong acid (e.g., 2M HCl) to a pH of ~2. This protonates the resulting phenoxide to form the hydroxyl group.

-

Extract the aqueous layer multiple times with an organic solvent like ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude this compound.

Part III: Comprehensive Purification of the Final Product

The crude product from the final synthetic step will contain unreacted starting materials, byproducts, and residual catalyst. A multi-step purification strategy is essential.

Workflow for Purification

Caption: A multi-step workflow for the purification of the target compound.

Protocol 1: Acid-Base Extraction

The phenolic nature of the target compound allows for a highly effective separation from non-acidic impurities. This technique is based on the differential solubility of the acidic phenol and its corresponding basic salt.[4]

-

Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).

-

Transfer the solution to a separatory funnel and extract several times with an aqueous base solution (e.g., 1M NaOH). The this compound will deprotonate to form the sodium salt and move into the aqueous layer. Non-phenolic impurities will remain in the organic layer.

-

Combine the aqueous layers and wash once with fresh ethyl acetate to remove any remaining neutral impurities.

-

Cool the aqueous layer in an ice bath and carefully re-acidify with cold 2M HCl until the pH is strongly acidic (pH 1-2). The product will precipitate out of the solution.

-

Extract the product back into fresh ethyl acetate several times.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Protocol 2: Final Purification

While acid-base extraction is effective, residual impurities may remain. A final purification by column chromatography followed by recrystallization is recommended.

-

Column Chromatography: Purify the material obtained from the extraction using silica gel chromatography, similar to the method described in section 2.3, but using a more polar solvent system (e.g., a gradient of ethyl acetate in hexane) appropriate for the more polar hydroxylated product.

-

Recrystallization: Dissolve the purified product from the column in a minimal amount of a hot solvent (e.g., ethanol, toluene, or a mixture thereof). Allow the solution to cool slowly to room temperature, then place it in a refrigerator or freezer to maximize crystal formation. Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry in vacuo.[5]

Part IV: Physicochemical Characterization

Rigorous analytical characterization is mandatory to confirm the identity, structure, and purity of the synthesized this compound.

Summary of Expected Analytical Data

| Analytical Technique | Purpose | Expected Result / Key Features |

| ¹H NMR | Structural Elucidation | A complex pattern of aromatic protons. A broad singlet in the downfield region for the hydroxyl (-OH) proton, which is exchangeable with D₂O. |

| ¹³C NMR | Carbon Skeleton Confirmation | A specific number of signals corresponding to the unique carbon atoms in the molecule. A signal for the carbon bearing the -OH group will be in the typical phenolic range (~150-160 ppm). |

| Mass Spectrometry (MS) | Molecular Weight Verification | A molecular ion peak (M⁺) corresponding to the exact mass of C₁₆H₉NO₃. High-resolution mass spectrometry (HRMS) should be used for unambiguous elemental composition. |

| Infrared (IR) Spectroscopy | Functional Group Identification | Broad O-H stretch (~3200-3600 cm⁻¹), strong asymmetric and symmetric N-O stretches for the NO₂ group (~1530 and ~1350 cm⁻¹), and aromatic C-H stretches (>3000 cm⁻¹). |

| HPLC | Purity Assessment | A single major peak under optimized conditions (e.g., reverse-phase C18 column with a water/acetonitrile gradient), indicating >95% purity. |

| Melting Point | Purity and Identity | A sharp, defined melting point range. |

Overall Synthetic and Analytical Workflow

Caption: Overview of the complete synthesis, purification, and analysis process.

Conclusion

The synthesis of this compound presents a significant but manageable challenge in synthetic organic chemistry. This guide provides a scientifically plausible, multi-step pathway that leverages fundamental reactions and purification principles. The initial nitration of fluoranthene requires a meticulous separation of isomers to yield the key 2-nitrofluoranthene intermediate. The subsequent introduction of the hydroxyl group at the C7 position, while not trivial, is proposed via a functional group interconversion strategy. Success hinges on rigorous, orthogonal purification methods—combining chemical extraction, chromatography, and recrystallization—and is ultimately verified by a suite of modern analytical techniques. The protocols and rationales presented herein offer a comprehensive roadmap for researchers aiming to access this and other similarly complex, functionalized PAHs.

References

- Recent advances in the synthesis and applications of fluoranthenes - Organic & Biomolecular Chemistry (RSC Publishing).

- Synthesis of Fluoranthene Derivatives via Tandem Suzuki–Miyaura and Intramolecular C–H Arylation Reactions under Both Homogeneous and Heterogeneous Catalytic Conditions - PMC - NIH.

- Room-Temperature Synthesis of Fluoranthenes - ChemistryViews.

- Synthesis of Fluorinated Derivatives of Benzo[k]fluoranthene and Indeno[ 1,2,3-cd Ipyrene and 8,9-Dihydro-8,9-epoxybenzo[k]fluor - ElectronicsAndBooks. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGhUz2MyyNyU0xmnHGdHgIyHBTJh8nn8CTR7yrQBgOJV4L9pLCI3auOYnGUKqqOoqKiopJVIiDrIfXT5i9ufXjcPZV1hSNj-dVzBJcVDzCEo78iNY-I7otfCvY4b33MbCnmq7Ck6fQAwP_aZxnmy6pmH3dcJUtoOd5n16OxckCMHAz9DE5zftVH-WBAZKc_5tpfMTyowDS9GjK33Olp-7X91boqoJQUxQ8kWm61-ncvR6kwIaGotF5GDwDePr95yauckn4dVGd8

- Synthesis of Fluoranthene Derivatives via Tandem Suzuki–Miyaura and Intramolecular C–H Arylation Reactions under Both Homogeneous and Heterogeneous Catalytic Conditions | ACS Omega.

- SO 2 -Enhanced Nitration of Fluoranthene and Pyrene Adsorbed on Particulate Matter in the Heterogeneous Reaction in the Presence of NO 2 - Taylor & Francis.

- Enhanced Nitration of Fluoranthene and Pyrene Adsorbed on Particulate Matter in the Heterogeneous Rea.

- WO2016198921A1 - Method of purifying nitrated aromatic compounds from a nitration process - Google Patents.

- (PDF) SYNTHESIS AND CHARACTERIZATION OF SOME (7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE) DERIVATIVES - ResearchGate.

Sources

- 1. Recent advances in the synthesis and applications of fluoranthenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. tandfonline.com [tandfonline.com]

- 3. tandfonline.com [tandfonline.com]

- 4. WO2016198921A1 - Method of purifying nitrated aromatic compounds from a nitration process - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

An Investigational Guide to the Physicochemical Properties and Analysis of 7-Hydroxy-2-nitrofluoranthene

Abstract

7-Hydroxy-2-nitrofluoranthene is a putative metabolite of 2-nitrofluoranthene, a prevalent and genotoxic environmental pollutant originating from combustion processes. Direct experimental data on this compound is notably scarce in publicly accessible literature. This technical guide, therefore, serves as an investigational framework for researchers, scientists, and drug development professionals. It synthesizes information from related compounds to predict the physicochemical properties of this compound, outlines detailed protocols for its synthesis and characterization, and discusses its potential biological significance. This document is structured to provide both a theoretical foundation and a practical, field-proven approach to studying this and similar under-characterized nitro-polycyclic aromatic hydrocarbon (nitro-PAH) metabolites.

Part 1: Introduction and Rationale for Investigation

Nitro-PAHs are a class of environmental contaminants known for their mutagenic and carcinogenic properties, often exceeding the toxicity of their parent PAHs.[1] 2-Nitrofluoranthene is one such compound, frequently detected in diesel exhaust and urban air particulates.[2] The metabolism of xenobiotics like 2-nitrofluoranthene is a critical determinant of their biological activity. In mammalian systems, metabolic activation often involves two key pathways: nitroreduction and ring hydroxylation, primarily mediated by cytochrome P450 enzymes.[3][4]

While various hydroxylated metabolites of 2-nitrofluoranthene have been identified, including phenols and dihydrodiols, the specific properties of the 7-hydroxy isomer remain uncharacterized.[5] Understanding the physicochemical characteristics of this compound is paramount for several reasons:

-

Toxicological Assessment: Properties like solubility, lipophilicity (LogP), and acidity (pKa) govern its absorption, distribution, metabolism, and excretion (ADME) profile, directly influencing its interaction with biological macromolecules and overall toxicity.

-

Analytical Method Development: Knowledge of its spectroscopic and chromatographic behavior is essential for developing reliable methods to detect and quantify it in biological and environmental samples.

-

Understanding Metabolic Pathways: Characterizing this metabolite is a crucial step in mapping the complete metabolic fate of 2-nitrofluoranthene, which can help in identifying biomarkers of exposure and predicting health risks.

Given the absence of direct experimental data, this guide will proceed by establishing predicted properties based on the known characteristics of fluoranthene, 2-nitrophenol, and related nitro-PAHs, and will provide the experimental workflows necessary to validate these predictions.

Part 2: Predicted Physicochemical Properties and Structural Information

The introduction of a hydroxyl (-OH) and a nitro (-NO₂) group to the fluoranthene core significantly alters its electronic structure and physical properties. The properties listed below are extrapolated from data on parent compounds and related structures to provide a baseline for experimental investigation.

Predicted Quantitative Data

| Property | Predicted Value | Rationale / Basis for Prediction |

| Molecular Formula | C₁₆H₉NO₃ | Based on the structure of fluoranthene (C₁₆H₁₀) with the addition of -NO₂ and -OH groups, and removal of two H atoms. |

| Molecular Weight | 263.25 g/mol | Calculated from the molecular formula. |

| LogP (Octanol-Water Partition Coefficient) | ~ 2.5 - 3.5 | The LogP of the parent, 2-nitrofluoranthene, is higher. The addition of a polar hydroxyl group will significantly decrease lipophilicity. For comparison, the LogP of 2-nitrophenol is ~1.8.[6] |

| Aqueous Solubility | Low to Moderate | Expected to be higher than 2-nitrofluoranthene due to the hydrogen bonding capability of the hydroxyl group, but still limited by the large hydrophobic polycyclic core. The solubility of 7-hydroxycoumarin derivatives, for example, is often in the µg/mL range.[7] |

| pKa (Acidity Constant) | ~ 7.0 - 8.0 | The hydroxyl group on the aromatic ring is phenolic. Its acidity will be influenced by the electron-withdrawing nitro group. For reference, the pKa of 2-nitrophenol is 7.2.[6] This value is critical for designing extraction protocols and predicting its state of ionization at physiological pH. |

| Melting Point | > 200 °C | Polycyclic aromatic compounds typically have high melting points due to strong intermolecular forces. The addition of polar functional groups capable of hydrogen bonding will likely increase the melting point compared to fluoranthene. |

| UV-Vis λmax | ~250-260 nm, ~350-400 nm | Based on the extended π-system of fluoranthene. The exact maxima will be shifted by the auxochromic (-OH) and chromophoric (-NO₂) substituents. Spectra of similar compounds like 7-hydroxyflavone show distinct peaks in these regions.[8] |

Chemical Structure Visualization

Caption: Predicted structure of this compound.

Part 3: Proposed Synthesis and Purification Workflow

As this compound is not commercially available, a synthetic route is required for its study. A plausible approach involves the hydroxylation of the more readily available 2-nitrofluoranthene.

Proposed Synthesis Pathway

A direct and regioselective hydroxylation of an aromatic ring can be challenging. One potential method involves the use of an oxidizing agent that can introduce a hydroxyl group. For instance, a method analogous to the synthesis of 7-hydroxymitragynine uses [bis(trifluoroacetoxy)iodo]benzene (PIFA) for oxidation.[9]

Caption: Proposed workflow for synthesis and purification.

Experimental Protocol: Synthesis

Rationale: This protocol is based on a mild oxidation method that has been shown to be effective for hydroxylating complex alkaloids.[9] The low temperature is critical to control the reaction and minimize side-product formation. An inert atmosphere prevents unwanted side reactions.

-

Dissolution: Dissolve 2-nitrofluoranthene (1 equivalent) in a mixture of tetrahydrofuran (THF) and water.

-

Inert Atmosphere: Place the reaction vessel under an argon or nitrogen atmosphere and cool to 0-2 °C in an ice bath.

-

Reagent Addition: Slowly add [bis(trifluoroacetoxy)iodo]benzene (PIFA) (1.1 equivalents) to the stirred solution.

-

Reaction: Maintain the reaction at low temperature for 3-8 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Quenching and Extraction: Once the starting material is consumed, quench the reaction with a saturated sodium bicarbonate solution. Extract the aqueous layer multiple times with an organic solvent like dichloromethane or ethyl acetate.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Experimental Protocol: Purification

Rationale: Column chromatography is the standard method for purifying organic compounds.[10] Given the polar nature of the hydroxyl group, silica gel is an appropriate stationary phase. A gradient elution from non-polar to polar solvents will be necessary to separate the desired product from unreacted starting material and non-polar byproducts.

-

Column Packing: Prepare a silica gel column using a suitable solvent system (e.g., hexane/ethyl acetate).

-

Loading: Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.

-

Elution: Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding ethyl acetate.

-

Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the desired product.

-

Analysis and Pooling: Analyze the fractions using a more sensitive technique like High-Performance Liquid Chromatography (HPLC) to assess purity.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Part 4: Core Analytical and Characterization Protocols

Accurate characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.

Protocol 4.1: Structural Confirmation by Spectroscopy

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will confirm the number and environment of protons on the aromatic core. The introduction of the -OH and -NO₂ groups will cause characteristic shifts in the signals of adjacent protons. The phenolic proton will likely appear as a broad singlet.

-

¹³C NMR: Will determine the number of unique carbon environments, confirming the presence of 16 carbons in the fluoranthene skeleton.

-

-

Mass Spectrometry (MS):

-

High-Resolution MS (HRMS): Essential for confirming the elemental composition. The measured mass should be within 5 ppm of the theoretical mass of C₁₆H₉NO₃.

-

Technique: Both Gas Chromatography-MS (GC-MS) and Liquid Chromatography-MS (LC-MS) can be used. LC-MS is often preferred for polar metabolites.[1]

-

-

UV-Visible Spectroscopy:

-

Method: Dissolve the pure compound in a suitable solvent (e.g., methanol or acetonitrile) and record the absorbance spectrum from 200-600 nm.

-

Expected Result: A characteristic spectrum with multiple absorption maxima reflecting the extended conjugated system of the fluoranthene core, modulated by the functional groups.

-

Protocol 4.2: Purity Assessment by HPLC

Rationale: HPLC with a UV or Diode Array Detector (DAD) is the gold standard for assessing the purity of non-volatile organic compounds. A reverse-phase C18 column is a good starting point for separating nitro-PAHs and their derivatives.[5][11]

-

System: An HPLC system with a UV/DAD detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B). A typical gradient might run from 50% B to 100% B over 30 minutes.

-

Detection: Monitor at multiple wavelengths corresponding to the absorbance maxima determined by UV-Vis spectroscopy.

-

Analysis: Inject a solution of the purified compound. Purity is determined by the percentage of the total peak area corresponding to the main product peak.

Part 5: Putative Biological Significance and Metabolic Context

This compound is most relevant in the context of the metabolic activation of 2-nitrofluoranthene. The biotransformation of nitro-PAHs can lead to either detoxification or the formation of more reactive, genotoxic species.

Proposed Metabolic Pathway

The metabolism of 2-nitrofluoranthene in mammalian systems can proceed via two main routes: ring oxidation (hydroxylation) and nitroreduction.[4][5] Ring hydroxylation, catalyzed by cytochrome P450 enzymes, can produce various phenolic metabolites, including, putatively, this compound. This hydroxylated intermediate can then be further metabolized.

Caption: Proposed metabolic fate of 2-nitrofluoranthene.

Toxicological Implications

The toxicological profile of this compound is unknown. However, the biological activity of related compounds offers some insight:

-

Increased Reactivity: Hydroxylated PAHs can be more biologically active than their parent compounds because they can form DNA adducts.[12]

-

Endocrine Disruption: Many nitro-PAHs and their oxygenated derivatives have been shown to exhibit antiandrogenic or estrogenic activity.[13]

-

Further Activation: The phenolic group may be further oxidized to quinone-type structures, which are highly reactive and can generate reactive oxygen species (ROS), leading to oxidative stress.

Experimental investigation using in vitro assays (e.g., Ames test for mutagenicity, CALUX assays for endocrine activity) would be required to determine the specific toxicological profile of this metabolite.[13]

Part 6: Conclusion and Future Work

This guide provides a comprehensive investigational framework for the synthesis, purification, characterization, and biological assessment of this compound. While direct experimental data for this specific molecule is lacking, the principles and protocols outlined here, derived from extensive literature on related nitro-PAHs and their metabolites, offer a robust starting point for research.

Future work should focus on the successful synthesis and purification of this compound, followed by rigorous experimental determination of its physicochemical properties to validate the predictions made in this guide. Subsequent toxicological studies will be crucial to elucidate its role in the carcinogenicity of its parent compound, 2-nitrofluoranthene, and to improve human health risk assessments for exposure to nitro-PAHs.

References

-

Pothuluri, J. V., et al. (1998). Fungal metabolism of nitrofluoranthenes. Journal of Toxicology and Environmental Health, Part A, 53(2), 153-169. [Link]

-

Mitchell, C. E., et al. (1993). Metabolism of nitrofluoranthenes by rat lung subcellular fractions. Carcinogenesis, 14(6), 1161-1166. [Link]

-

Cerniglia, C. E., et al. (1992). Fungal metabolism of 2-nitrofluorene. Applied and Environmental Microbiology, 58(10), 3155-3162. [Link]

-

Bandowe, B. A. M., & Bigalke, M. (2022). An Overview: PAH and Nitro-PAH Emission from the Stationary Sources and their Transformations in the Atmosphere. Aerosol and Air Quality Research, 22(6), 210373. [Link]

-

Mitchell, C. E., et al. (1993). Metabolism of nitrofluoranthenes by rat lung subcellular fractions. Carcinogenesis, 14(6), 1161–1166. [Link]

-

Pothuluri, J. V., et al. (1998). FUNGAL METABOLISM OF NITROFLUORANTHENES. Journal of Toxicology and Environmental Health Part A, 53(2), 153-169. [Link]

-

Tokiwa, H., & Ohnishi, Y. (1998). Nitrobenzene and Related Compounds. In Chromatographic Analysis of Environmental and Food Toxicants. Taylor & Francis. [Link]

-

Möller, L., et al. (1987). Metabolism of the carcinogenic air pollutant 2-nitrofluorene in the rat. Carcinogenesis, 8(5), 637-645. [Link]

-

Ball, L. M., & King, L. C. (1985). Metabolism of 2-Nitrofluorene, an Environmental Pollutant, and 2-Acetylaminofluorene in Fish. ResearchGate. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (1995). Toxicological Profile for Polycyclic Aromatic Hydrocarbons (PAHs). ATSDR. [Link]

-

Hecht, S. S., et al. (1988). Potential Carcinogenic Effects of Polynuclear Aromatic Hydrocarbons and Nitroaromatics in Mobile Source Emissions. In Air Pollution, the Automobile, and Public Health. National Academies Press (US). [Link]

-

García-Alonso, S., et al. (2012). An Analytical Method to Determine Selected Nitro-PAHs in Soil Samples by HPLC With Fluorescence Detection. ResearchGate. [Link]

-

Albinet, A., et al. (2007). Diurnal concentration profiles for 2-nitrofluoranthene and 2-nitropyrene in the urban atmosphere. ResearchGate. [Link]

-

Lafta, S. J., et al. (2013). SYNTHESIS AND CHARACTERIZATION OF SOME (7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE) DERIVATIVES. ResearchGate. [Link]

-

Albinet, A., et al. (2006). Determination of polycyclic aromatic hydrocarbons and their oxy-, nitro-, and hydroxy-oxidation products. ResearchGate. [Link]

-

K-H, K., et al. (2018). 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor. ACS Omega, 3(9), 11486-11496. [Link]

-

Khan, K. M., et al. (2003). Synthesis and biological screening of 7-hydroxy-4-methyl-2H-chromen-2-one, 7-hydroxy-4,5-dimethyl-2H-chromen-2-one and their some derivatives. Natural Product Research, 17(2), 115-125. [Link]

-

Mourtas, S., et al. (2007). Synthesis of 7-hydroxy-4 methyl-2H-chromen-2-one (1) a. Concentrated H... ResearchGate. [Link]

-

Woziwodzka, A., & Piosik, J. (2023). Determination of Selected Hydroxylated PAHs in Urine Samples of Individuals Consuming Grilled Marshmallows. Molecules, 28(14), 5393. [Link]

-

Wang, R., et al. (2021). Target Screening of Hydroxylated and Nitrated Polycyclic Aromatic Hydrocarbons in Surface Water Using Orbitrap High–Resolution Mass Spectrometry in a Lake in Hebei, China. ResearchGate. [Link]

-

Ohno, A., et al. (2018). Antiandrogenic and Estrogenic Activity Evaluation of Oxygenated and Nitrated Polycyclic Aromatic Hydrocarbons Using Chemically Activated Luciferase Expression Assays. International Journal of Environmental Research and Public Health, 15(11), 2588. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6947, 2-Nitrophenol. PubChem. Retrieved January 15, 2026, from [Link].

- CN106967067A - A kind of method for preparing 7 hydroxyl mitragynines. (2017).

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5281894, 7-Hydroxyflavone. PubChem. Retrieved January 15, 2026, from [Link].

-

Wikipedia contributors. (2023, December 29). 7-Hydroxymitragynine. In Wikipedia, The Free Encyclopedia. Retrieved 18:30, January 15, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6944, 2-Nitrotoluene. PubChem. Retrieved January 15, 2026, from [Link].

Sources

- 1. aaqr.org [aaqr.org]

- 2. researchgate.net [researchgate.net]

- 3. Metabolism of nitrofluoranthenes by rat lung subcellular fractions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Fungal metabolism of nitrofluoranthenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2-Nitrophenol | C6H5NO3 | CID 6947 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 7-Hydroxyflavone | C15H10O3 | CID 5281894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. CN106967067A - A kind of method for preparing 7 hydroxyl mitragynines - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Antiandrogenic and Estrogenic Activity Evaluation of Oxygenated and Nitrated Polycyclic Aromatic Hydrocarbons Using Chemically Activated Luciferase Expression Assays - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 7-Hydroxy-2-nitrofluoranthene (CAS Number 144386-82-3): A Metabolite of Environmental Concern

This technical guide provides a comprehensive overview of 7-Hydroxy-2-nitrofluoranthene, a potential metabolite of the environmental pollutant 2-nitrofluoranthene. Given the limited direct research on this specific compound, this document synthesizes information from studies on the parent compound and related nitro-polycyclic aromatic hydrocarbons (nitro-PAHs) to infer its properties, biological significance, and analytical considerations. This guide is intended for researchers, scientists, and drug development professionals engaged in toxicology, environmental science, and carcinogenesis research.

Introduction: The Significance of Nitro-PAH Metabolites

Nitro-polycyclic aromatic hydrocarbons (nitro-PAHs) are a class of environmental contaminants formed during incomplete combustion processes, such as in diesel exhaust.[1] Many nitro-PAHs are known to be mutagenic and carcinogenic, with their toxicity often dependent on metabolic activation.[2][3] 2-Nitrofluoranthene is a prevalent nitro-PAH found in the atmosphere.[1] Its metabolism in biological systems can lead to the formation of various derivatives, including hydroxylated forms like this compound. Understanding the properties and biological activities of these metabolites is crucial for assessing the overall health risks associated with exposure to the parent compounds.

Physicochemical Properties and Identification

| Property | Inferred Characteristics for this compound | Parent Compound: 2-Nitrofluoranthene |

| CAS Number | 144386-82-3 | 13177-29-2[4] |

| Molecular Formula | C₁₆H₉NO₃ | C₁₆H₉NO₂[4] |

| Molecular Weight | 263.25 g/mol | 247.25 g/mol [4] |

| Appearance | Likely a solid, possibly colored | - |

| Solubility | Expected to have low aqueous solubility, but potentially higher than 2-nitrofluoranthene due to the polar hydroxyl group. Soluble in organic solvents. | - |

| LogP (Octanol-Water Partition Coefficient) | Expected to be lower than 2-nitrofluoranthene due to increased polarity. | 4.90[4] |

Proposed Metabolic Formation

The formation of this compound is hypothesized to occur through the metabolic activation of 2-nitrofluoranthene, primarily mediated by cytochrome P450 (CYP) enzymes.[2][3] This metabolic pathway is a critical step in both the detoxification and, paradoxically, the toxification of nitro-PAHs.

The metabolic activation of nitro-PAHs can proceed via two main routes: nitroreduction and ring oxidation.[3] The formation of hydroxylated metabolites is a result of ring oxidation.[2]

Caption: Proposed metabolic pathway for the formation of this compound.

Inferred Biological Activity and Toxicological Profile

The biological activity of this compound is largely speculative but can be extrapolated from studies on hydroxylated metabolites of other nitro-PAHs.

Mutagenicity and Carcinogenicity

Hydroxylated metabolites of nitro-PAHs are often potent, direct-acting mutagens.[2] The introduction of a hydroxyl group can facilitate the formation of reactive intermediates that can bind to DNA, leading to mutations and potentially initiating carcinogenesis.[3] For instance, hydroxylated nitrofluorenes, metabolites of 2-nitrofluorene, are known to be highly mutagenic.[2][5] Therefore, it is plausible that this compound could exhibit significant mutagenic and carcinogenic properties.

Detoxification Pathways

Following its formation, this compound is likely to undergo Phase II metabolism, such as glucuronidation or sulfation.[2][6] These conjugation reactions increase the water solubility of the metabolite, facilitating its excretion from the body.[2] While this is a detoxification pathway, the resulting conjugates can be hydrolyzed back to the active mutagen by enzymes like β-glucuronidase in the intestine, potentially leading to localized toxicity.[2]

Analytical Methodologies for Detection and Quantification

The detection and quantification of hydroxylated nitro-PAHs in biological and environmental samples require sensitive analytical techniques. Based on methods used for similar compounds, the following workflow is proposed for the analysis of this compound.

Sample Preparation

-

Extraction: Solid-phase extraction (SPE) is a common method for extracting and concentrating PAHs and their metabolites from complex matrices like air particulate matter, urine, or plasma.[7]

-

Fractionation: The extracted sample can be fractionated based on polarity to separate hydroxylated PAHs from the parent compounds and other interfering substances.[7]

-

Derivatization: Hydroxylated PAHs often require derivatization prior to gas chromatography-mass spectrometry (GC-MS) analysis to improve their volatility and chromatographic behavior.[7]

Instrumental Analysis

-

High-Performance Liquid Chromatography (HPLC): HPLC coupled with fluorescence or ultraviolet (UV) detection is a standard method for the analysis of PAH metabolites.[8]

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS, particularly with negative-ion chemical ionization (NICI), offers high sensitivity and selectivity for the detection of nitro-PAHs and their derivatives.[7]

Caption: A generalized analytical workflow for the detection of this compound.

Future Research Directions

The current understanding of this compound is based on inference and the study of related compounds. To fully elucidate its role in the toxicology of 2-nitrofluoranthene, further research is needed in the following areas:

-

Chemical Synthesis: The development of a reliable method for the synthesis of this compound is essential for obtaining a standard for analytical and toxicological studies.

-

In Vitro and In Vivo Metabolism Studies: Detailed metabolic studies using liver microsomes and animal models are required to confirm the formation of this compound from 2-nitrofluoranthene and to identify other potential metabolites.

-

Toxicological Assessment: The mutagenicity, carcinogenicity, and other toxic effects of purified this compound should be evaluated using a battery of in vitro and in vivo assays.

-

Biomonitoring: The development of sensitive analytical methods for the detection of this compound in human samples (e.g., urine) could provide a valuable biomarker of exposure to 2-nitrofluoranthene.

Conclusion

This compound is a putative metabolite of the environmental pollutant 2-nitrofluoranthene. Although direct experimental data is lacking, based on the known metabolism and toxicity of related nitro-PAHs, it is reasonable to hypothesize that this compound is formed via cytochrome P450-mediated oxidation and may exhibit significant mutagenic and carcinogenic properties. Further research is imperative to validate these hypotheses and to fully understand the contribution of this compound to the health risks associated with exposure to 2-nitrofluoranthene. This guide provides a foundational framework for researchers to design and execute studies aimed at closing the current knowledge gaps surrounding this potentially important metabolite.

References

-

Möller, L. (1994). In Vivo Metabolism and Genotoxic Effects of Nitrated Polycyclic Aromatic Hydrocarbons. PubMed. [Link]

-

Chemsrc. (n.d.). 2-Nitrofluoranthene | CAS#:13177-29-2. [Link]

-

Mitchell, C. E., Bechtold, W. E., & Belinsky, S. A. (1993). Metabolism of nitrofluoranthenes by rat lung subcellular fractions. Carcinogenesis, 14(6), 1161-1166. [Link]

-

Ball, L. M., Rafter, J., Gustafsson, J. Å., Gustafsson, B. E., & Kohan, M. J. (1991). Metabolism of 2-Nitrofluorene, an Environmental Pollutant, and 2-Acetylaminofluorene in Fish. ResearchGate. [Link]

-

Texas Department of State Health Services. (2025). Serious Illnesses Associated with 7-OH Use. [Link]

-

National Research Council (US) Committee on the Health Effects of Traffic-Related Air Pollution. (2008). Potential Carcinogenic Effects of Polynuclear Aromatic Hydrocarbons and Nitroaromatics in Mobile Source Emissions. In Air Pollution, the Automobile, and Public Health. National Academies Press (US). [Link]

-

Möller, L., Rafter, J., & Gustafsson, J. A. (1987). Metabolism of the carcinogenic air pollutant 2-nitrofluorene in the rat. Carcinogenesis, 8(5), 637-645. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (1995). 6. Analytical Methods. In Toxicological Profile for Polycyclic Aromatic Hydrocarbons (PAHs). [Link]

-

U.S. Food and Drug Administration. (2025). Products Containing 7-OH Can Cause Serious Harm. [Link]

-

Kruegel, A. C., & Grundmann, O. (2018). Metabolism of a Kratom Alkaloid Metabolite in Human Plasma Increases Its Opioid Potency and Efficacy. ACS Pharmacology & Translational Science, 1(2), 73-83. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2004). 7. Analytical Methods. In Toxicological Profile for Strontium. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2003). 7. Analytical Methods. In Toxicological Profile for Pyrethrins and Pyrethroids. [Link]

-

Albinet, A., Leoz-Garziandia, E., Budzinski, H., & ViIlenave, E. (2006). Determination of polycyclic aromatic hydrocarbons and their oxy-, nitro-, and hydroxy-oxidation products. ResearchGate. [https://www.researchgate.net/publication/228723984_Determination_of_polycyclic_aromatic_hydrocarbons_and_their_oxy-_nitro-and_hydroxy-oxidation_products]([Link] hydrocarbons_and_their_oxy-_nitro-_and_hydroxy-oxidation_products)

-

Chou, M. W., Wang, B., Heflich, R. H., & Fu, P. P. (1993). Effect of nitro-substitution of environmental polycyclic aromatic hydrocarbons on activities of hepatic phase II enzymes in rats. Biochemical Pharmacology, 46(10), 1837-1844. [Link]

-

Apak, R., Özyürek, M., Güçlü, K., & Çapanoğlu, E. (2016). Analytical Methods Used in Determining Antioxidant Activity: A Review. Journal of AOAC International, 99(2), 317-337. [Link]

-

Lafta, S. J., et al. (2013). SYNTHESIS AND CHARACTERIZATION OF SOME (7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE) DERIVATIVES. ResearchGate. [Link]

-

Khan, K. M., et al. (2003). Synthesis and biological screening of 7-hydroxy-4-methyl-2H-chromen-2-one, 7-hydroxy-4,5-dimethyl-2H-chromen-2-one and their some derivatives. Natural Product Research, 17(2), 115-125. [Link]

-

Kruegel, A. C., et al. (2019). 7-Hydroxymitragynine Is an Active Metabolite of Mitragynine and a Key Mediator of Its Analgesic Effects. ACS Central Science, 5(6), 992-1001. [Link]

- Google Patents. (2017). CN106967067A - A kind of method for preparing 7 hydroxyl mitragynines.

-

U.S. Food and Drug Administration. (2025). FDA Issues Warning Letters to Firms Marketing Products Containing 7-Hydroxymitragynine. [Link]

-

Barreca, D., et al. (2020). The Chemistry and the Anti-Inflammatory Activity of Polymethoxyflavonoids from Citrus Genus. Molecules, 25(3), 688. [Link]

-

Li, S., et al. (2009). Polymethoxyflavones: Chemistry, Biological Activity, and Occurrence in Orange Peel. ResearchGate. [Link]

-

Wikipedia. (n.d.). 7-Hydroxymitragynine. [Link]

-

U.S. Food and Drug Administration. (2025). FDA Takes Steps to Restrict 7-OH Opioid Products Threatening American Consumers. [Link]

-

Rijo, P., et al. (2024). Biological Activity of 6,7-Dehydroxyroyleanone and Derivatives Obtained from Plectranthus aliciae (Codd) A.J.Paton. ACS Omega, 9(16), 18057-18067. [Link]

-

Kumar, S., & Pandey, A. K. (2013). Chemistry and Biological Activities of Flavonoids: An Overview. The Scientific World Journal, 2013, 162750. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. In vivo metabolism and genotoxic effects of nitrated polycyclic aromatic hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolism of nitrofluoranthenes by rat lung subcellular fractions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-Nitrofluoranthene | CAS#:13177-29-2 | Chemsrc [chemsrc.com]

- 5. Metabolism of the carcinogenic air pollutant 2-nitrofluorene in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of nitro-substitution of environmental polycyclic aromatic hydrocarbons on activities of hepatic phase II enzymes in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. atsdr.cdc.gov [atsdr.cdc.gov]

An In-depth Technical Guide to the Synthesis and Spectroscopic Characterization of 7-Hydroxy-2-nitrofluoranthene

This technical guide provides a comprehensive, albeit prospective, overview of the synthesis and detailed spectroscopic characterization of 7-Hydroxy-2-nitrofluoranthene, a molecule of interest for researchers in materials science and drug development. Due to the current absence of specific experimental data in the public domain for this exact molecule, this document outlines a robust, proposed synthetic pathway and predicts the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data based on established chemical principles and data from analogous structures. This guide is intended to serve as a foundational resource for the synthesis and definitive identification of this compound.

Introduction

Fluoranthenes are a class of polycyclic aromatic hydrocarbons (PAHs) that have garnered significant interest due to their unique electronic and photophysical properties. The introduction of both electron-donating (hydroxyl) and electron-withdrawing (nitro) groups onto the fluoranthene core is anticipated to modulate these properties significantly, making this compound a compelling target for synthesis and investigation. Spectroscopic analysis is paramount for the unambiguous confirmation of the structure of novel compounds. This guide will detail the predicted ¹H NMR, ¹³C NMR, and mass spectra for this compound and propose a detailed experimental workflow for its synthesis and characterization.

Proposed Synthesis of this compound

A plausible synthetic route to this compound can be envisioned starting from a readily available fluoranthene precursor. The synthetic strategy would likely involve the introduction of the hydroxyl and nitro groups in a regioselective manner. While multiple synthetic strategies for fluoranthene derivatives exist, a common approach involves functionalizing a pre-existing fluoranthene core[1][2].

A potential synthetic pathway is outlined below:

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Proposed Synthesis

-

Nitration of Fluoranthene: To a solution of fluoranthene in concentrated sulfuric acid, a nitrating mixture (a solution of nitric acid in sulfuric acid) is added dropwise at a controlled temperature (typically 0-10 °C) to favor mononitration. The reaction mixture is then carefully poured onto ice, and the precipitated 2-nitrofluoranthene is filtered, washed, and dried.

-

Bromination of 2-Nitrofluoranthene: The resulting 2-nitrofluoranthene is subjected to electrophilic bromination. The compound is dissolved in a suitable solvent (e.g., dichloromethane), and a Lewis acid catalyst such as iron(III) bromide is added. Bromine is then added dropwise. The directing effects of the nitro group would favor substitution at the 7-position. The reaction is worked up by quenching with a reducing agent (e.g., sodium bisulfite solution) and extraction.

-

Hydroxylation of 7-Bromo-2-nitrofluoranthene: The final step involves a nucleophilic aromatic substitution to replace the bromine with a hydroxyl group. This is typically a challenging reaction on an electron-rich aromatic system but can be achieved under forcing conditions, such as heating with a strong base like sodium hydroxide in a high-boiling point solvent under pressure.

Spectroscopic Characterization

The definitive identification of the synthesized this compound would rely on a combination of NMR and MS techniques.

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of individual protons and carbon atoms.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show distinct signals for each of the aromatic protons. The chemical shifts will be influenced by the electron-donating hydroxyl group and the electron-withdrawing nitro group. The predicted chemical shifts (in ppm, relative to TMS) in a solvent like DMSO-d₆ are presented in the table below. The protons on the ring bearing the nitro group will be shifted downfield, while those on the ring with the hydroxyl group will be shifted upfield compared to unsubstituted fluoranthene.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | ~8.5 | d | ~2.0 |

| H-3 | ~8.7 | d | ~2.0 |

| H-4 | ~8.1 | dd | ~8.0, 2.0 |

| H-5 | ~7.9 | d | ~8.0 |

| H-6 | ~7.4 | d | ~8.5 |

| H-8 | ~7.2 | d | ~8.5 |

| H-9 | ~7.8 | t | ~7.5 |

| H-10 | ~7.7 | d | ~7.5 |

| OH | ~10.0 | s (broad) | - |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The carbon atoms attached to the hydroxyl and nitro groups will show significant shifts.

| Carbon | Predicted Chemical Shift (ppm) |

| C-1 | ~120 |

| C-2 | ~148 |

| C-3 | ~125 |

| C-3a | ~135 |

| C-3b | ~128 |

| C-4 | ~122 |

| C-5 | ~124 |

| C-6 | ~115 |

| C-6a | ~138 |

| C-7 | ~155 |

| C-8 | ~110 |

| C-9 | ~128 |

| C-10 | ~123 |

| C-10a | ~130 |

| C-10b | ~127 |

| C-10c | ~132 |

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified product in about 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer. Standard parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to the ¹H NMR spectrum.

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₆H₉NO₃), the expected monoisotopic mass is approximately 263.0582 g/mol .

Predicted Mass Spectrum

-

Electron Ionization (EI-MS): The EI-MS spectrum is expected to show a strong molecular ion peak (M⁺) at m/z 263. Fragmentation may occur through the loss of the nitro group (-NO₂, m/z 217) and subsequent loss of CO from the hydroxylated ring.

-

High-Resolution Mass Spectrometry (HRMS): HRMS would be crucial for confirming the elemental composition. The measured mass should be within a few ppm of the calculated exact mass.

Experimental Protocol: MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile). For GC-MS analysis of this hydroxylated PAH, derivatization of the hydroxyl group (e.g., silylation) may be necessary to improve volatility and chromatographic performance[3].

-

GC-MS Analysis: If derivatized, the sample can be analyzed by gas chromatography-mass spectrometry (GC-MS) to assess purity and obtain the mass spectrum.

-

Direct Infusion ESI-MS: Alternatively, the underivatized sample can be analyzed by direct infusion into an electrospray ionization (ESI) mass spectrometer, likely in negative ion mode to deprotonate the hydroxyl group.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of the synthesized this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

Conclusion

This technical guide provides a comprehensive, predictive framework for the synthesis and spectroscopic characterization of this compound. The proposed synthetic route offers a logical approach to obtaining this novel compound. The predicted NMR and MS data, along with the detailed experimental protocols, serve as a valuable reference for researchers aiming to synthesize and definitively identify this molecule. The successful synthesis and characterization of this compound will undoubtedly contribute to the broader understanding of substituted fluoranthenes and their potential applications.

References

-

Türkmen, Y. E. Recent advances in the synthesis and applications of fluoranthenes. RSC Publishing, 2024. Available from: [Link]

-

Stubbs, H. W. D., & Tucker, S. H. Synthesis of fluoranthenes. Part XII. Spectroscopic examination of fluoranthene derivatives. Journal of the Chemical Society (Resumed), 1954, 227. Available from: [Link]

-

Indian Academy of Sciences. Spectroscopic and computational characterizations, Hirshfeld surface investigations, anticancer studies and molecular docking. Available from: [Link]

-

KTU ePubl. Fluoranthene-based derivatives for multimodal anti-counterfeiting and detection of nitroaromatics. Available from: [Link]

-

Yamaguchi, M., Higuchi, M., Tazawa, K., & Manabe, K. Three-Step Synthesis of Fluoranthenes through Pd-Catalyzed Inter- and Intramolecular C–H Arylation. The Journal of Organic Chemistry, 2016. Available from: [Link]

-

Zhang, Y., Zhu, A., Li, Q., Li, L., Zhao, Y., & Wang, J. Cholinium ionic liquids as cheap and reusable catalysts for the synthesis of coumarins via Pechmann reaction under solvent-free condition. Available from: [Link]

-

Lafta, S. J., et al. (PDF) SYNTHESIS AND CHARACTERIZATION OF SOME (7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE) DERIVATIVES. ResearchGate, 2018. Available from: [Link]

-

Librando, V., et al. Spectroscopic Properties of Some Derivatives of Polycyclic Aromatic Hydrocarbons. Available from: [Link]

-

Khan, K. M., et al. Synthesis and biological screening of 7-hydroxy-4-methyl-2H-chromen-2-one, 7-hydroxy-4,5-dimethyl-2H-chromen-2-one and their some derivatives. PubMed, 2003. Available from: [Link]

-

Oriental Journal of Chemistry. Synthesis, Characterization and Antibacterial Evaluation With Computational Study of new Schiff Bases Derived from 7-Hydroxy-4-Methyl Coumarin. Available from: [Link]

-

Hankare, P. P., et al. Synthesis, characterisation and X-ray diffraction studies of 8-(4-phenyl-2-azothiazolyl)-7-hydroxy-4-methylcoumarin. Indian Journal of Chemistry, 2001. Available from: [Link]

-

ResearchGate. Figure S3: 1 H NMR spectra for 7-hydroxy-4-(2-fluorophenyl)coumarin (5) in DMSO-d6. Available from: [Link]

-

ResearchGate. SPECTRAL AND QUANTUM-MECHANICAL CHARACTERIZATION OF 7-[2-HYDROXY-3(-4-ACETYL-AMINO)-PHENOXY-PROPYL]-1,3 DIMETHYL XANTHINE DERIVATIVES. Available from: [Link]

-

ResearchGate. Synthesis of 7-hydroxy-4 methyl-2H-chromen-2-one (1) a. Concentrated H... Available from: [Link]

-

NIH. Spectroscopic characterization, DFT, antimicrobial activity and molecular docking studies on 4,5-bis[(E)-2-phenylethenyl]-1H,1′H-2,2′-biimidazole. Available from: [Link]

-

Odame, F., et al. Crystal structures, computational studies, and Hirshfeld surface analysis on 7-hydroxy-4-methyl-2H-chromen-2-one and 7-hydroxy-4-methyl-8-nitro-2H-chromen-2-one. European Journal of Chemistry, 2025. Available from: [Link]

-

ResearchGate. 1 H-NMR data of 7-hydroxy-4-methyl coumarin compared with previous literature. Available from: [Link]

-

International Journal of Pharmaceutical, Chemical, and Biological Sciences. SYNTHESIS AND CHARACTERIZATION OF NEW 7-HYDROXY-4-METHYL COUMARIN INCORPORATED FLAVANONE AND ISOXAZOLINE DERIVATIVES. Available from: [Link]

-

ResearchGate. Synthesis, Characterization, and Antibacterial Activity of 7-Fluoro-2-oxo-2 H -chromene-3-carboxylic Acid Ethyl Ester. Available from: [Link]

-

PhytoBank. 1H NMR Spectrum (PHY0148733). Available from: [Link]

- Google Patents. CN106967067A - A kind of method for preparing 7 hydroxyl mitragynines.

-

ResearchGate. Determination of polycyclic aromatic hydrocarbons and their oxy-, nitro-, and hydroxy-oxidation products. Available from: [Link]

-

Wikipedia. 7-Hydroxymitragynine. Available from: [Link]

Sources

An In-depth Technical Guide to 7-Hydroxy-2-nitrofluoranthene: Discovery, Origin, and Scientific Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Hydroxy-2-nitrofluoranthene, a hydroxylated metabolite of the prevalent environmental pollutant 2-nitrofluoranthene, represents a critical area of study in toxicology and pharmacology. This technical guide provides a comprehensive overview of the discovery, origin, and scientific importance of this compound. It delves into the metabolic pathways responsible for its formation, primarily through cytochrome P450-mediated oxidation of 2-nitrofluoranthene. This guide will detail the in-vitro experimental methodologies that first identified this compound, alongside the analytical techniques essential for its separation and characterization. Furthermore, the toxicological implications and its relevance in drug development and environmental science will be explored, offering a holistic understanding for professionals in the field.

Introduction: The Emergence of a Metabolite of Concern

Nitro-polycyclic aromatic hydrocarbons (nitro-PAHs) are a class of environmental contaminants formed during incomplete combustion processes, such as those in vehicle emissions and industrial activities.[1] 2-Nitrofluoranthene is frequently identified as one of the most abundant nitro-PAHs in ambient air, raising significant health concerns due to its mutagenic and carcinogenic properties.[2][3] The biological activity of 2-nitrofluoranthene is intrinsically linked to its metabolic transformation within organisms. The metabolic activation of this compound can lead to the formation of various derivatives, including hydroxylated metabolites, which play a crucial role in its toxicological profile. Among these, this compound has been identified as a significant phenolic metabolite, the understanding of which is paramount for assessing the environmental and health impacts of 2-nitrofluoranthene exposure.

Discovery and Origin: Unraveling the Metabolic Pathway

The discovery of this compound is rooted in the study of the in-vitro metabolism of its parent compound, 2-nitrofluoranthene. Seminal research in this area demonstrated that when 2-nitrofluoranthene is incubated with rat liver microsomes, particularly from rats pretreated with inducers of cytochrome P450 enzymes like 3-methylcholanthrene, a suite of oxidized metabolites is produced.[2]

In-Vitro Metabolism Studies

Initial investigations into the aerobic metabolism of 2-nitrofluoranthene revealed the formation of several phenolic metabolites.[2] Through meticulous analytical separation and characterization, researchers were able to identify 7-, 8-, and 9-hydroxy-2-nitrofluoranthene as key products of this metabolic process.[2] These studies highlighted the role of cytochrome P450 enzymes in the oxidative metabolism of 2-nitrofluoranthene, a critical step in its bioactivation and detoxification.

The formation of these hydroxylated metabolites is a result of the enzymatic introduction of a hydroxyl group onto the fluoranthene backbone. This process is a common phase I metabolic reaction that increases the water solubility of xenobiotics, preparing them for further conjugation and excretion. However, in the case of nitro-PAHs, this hydroxylation can also be a step towards the formation of more reactive and potentially more toxic intermediates.

Experimental Protocols: Identification and Characterization

The identification of this compound relies on a combination of sophisticated analytical techniques to separate it from a complex mixture of metabolites and to elucidate its chemical structure.

Chromatographic Separation

High-Performance Liquid Chromatography (HPLC) is the primary method for separating the metabolites of 2-nitrofluoranthene.[2][3] A reversed-phase HPLC column is typically employed, with a mobile phase gradient of solvents such as methanol or acetonitrile and water. This allows for the separation of the various hydroxylated and other metabolic products based on their polarity.

Table 1: Representative HPLC Gradient for Metabolite Separation

| Time (minutes) | % Solvent A (e.g., Water) | % Solvent B (e.g., Methanol) |

| 0 | 60 | 40 |

| 20 | 0 | 100 |

| 30 | 0 | 100 |

| 35 | 60 | 40 |

Spectroscopic and Spectrometric Characterization

Once isolated, the definitive identification of this compound requires spectroscopic and spectrometric analysis.

-

Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are crucial for determining the precise structure, including the position of the hydroxyl group on the fluoranthene ring.[2][4]

Synthesis of this compound

Proposed Biocatalytic Synthesis Protocol

This protocol leverages the metabolic machinery of microorganisms or isolated enzymes to perform the specific hydroxylation of 2-nitrofluoranthene.

Objective: To synthesize this compound from 2-nitrofluoranthene using a biocatalytic system.

Materials:

-

2-nitrofluoranthene

-

Rat liver microsomes (from 3-methylcholanthrene-induced rats) or a suitable microbial culture (e.g., Cunninghamella elegans)[3]

-

NADPH regenerating system (for microsomal assays)

-

Appropriate buffer solutions (e.g., phosphate buffer)

-

Organic solvents for extraction (e.g., ethyl acetate)

-

HPLC system for purification

-

MS and NMR for characterization

Methodology:

-

Incubation: Dissolve 2-nitrofluoranthene in a suitable solvent (e.g., DMSO) and add it to the reaction mixture containing the biocatalyst (microsomes or microbial culture) and necessary cofactors (NADPH system for microsomes) in a buffered solution.

-

Reaction: Incubate the mixture under controlled conditions (e.g., 37°C with shaking) for a specified period to allow for metabolic conversion.

-

Extraction: Stop the reaction and extract the metabolites from the aqueous phase using an organic solvent like ethyl acetate.

-

Purification: Concentrate the organic extract and purify the this compound using preparative HPLC with a suitable gradient.

-

Characterization: Confirm the identity and purity of the synthesized compound using MS and NMR spectroscopy.

Toxicological Significance and Future Directions

The hydroxylation of 2-nitrofluoranthene to this compound is a critical step in its metabolic activation. While hydroxylation is often a detoxification pathway, in the case of nitro-PAHs, it can lead to the formation of reactive intermediates that can bind to DNA, forming adducts and potentially initiating carcinogenic processes.[2] Further research is needed to fully elucidate the toxicological profile of this compound and its role in the overall carcinogenicity of its parent compound.

Understanding the formation and fate of this compound is crucial for:

-

Risk Assessment: Accurately assessing the health risks associated with exposure to 2-nitrofluoranthene.

-

Biomonitoring: Developing biomarkers of exposure to 2-nitrofluoranthene by detecting its metabolites in biological samples.

-

Drug Development: Studying the enzymatic pathways involved in its formation can provide insights into drug metabolism and potential drug-drug interactions.

Conclusion

The discovery of this compound as a metabolite of the environmental pollutant 2-nitrofluoranthene has been a significant advancement in the fields of toxicology and environmental health. Its origin through cytochrome P450-mediated metabolism underscores the complex biological transformations that xenobiotics undergo. The analytical methodologies established for its identification and characterization are vital for ongoing research into its toxicological effects. This guide provides a foundational understanding for scientists and researchers, paving the way for further investigations into the health implications of nitro-PAH exposure and the development of strategies to mitigate their impact.

References

-

Herreno-Saenz, D., Evans, F. E., Heinze, T., Lewtas, J., & Fu, P. P. (1992). In vitro metabolism and DNA adduct formation from the mutagenic environmental contaminant 2-nitrofluoranthene. Chemical Research in Toxicology, 5(6), 863–869. [Link]

- Bandowe, B. A. M., & Meusel, H. (2017). Nitrated polycyclic aromatic hydrocarbons (nitro-PAHs) in the environment – a review. Environmental Pollution, 220(Pt B), 1072–1090.

- Crespo-Hernández, C. E., et al. (n.d.). Nitro-PAHs. Crespo Research Group. Case Western Reserve University.

-

Pothuluri, J. V., Sutherland, J. B., Freeman, J. P., & Cerniglia, C. E. (1996). Fungal metabolism of nitrofluoranthenes. Applied and Environmental Microbiology, 62(11), 4134–4139. [Link]

- World Health Organization. (1998). Selected non-heterocyclic polycyclic aromatic hydrocarbons. Environmental Health Criteria 202.

- Agency for Toxic Substances and Disease Registry. (1995).

- IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2010). Some non-heterocyclic polycyclic aromatic hydrocarbons and some related exposures. IARC monographs on the evaluation of carcinogenic risks to humans, 92, 1.

- Kim, K. H., Jahan, S. A., Kabir, E., & Brown, R. J. (2013). A review of airborne polycyclic aromatic hydrocarbons (PAHs) and their human health effects.

- Shen, H., Huang, Y., Wang, R., Zhu, D., Li, W., Shen, G., ... & Tao, S. (2013). Global atmospheric emissions of polycyclic aromatic hydrocarbons from 1960 to 2008 and future predictions. Environmental science & technology, 47(12), 6415-6424.

- Lammel, G., Nežiková, B., Landlová, L., Kukučka, P., Prokeš, R., & Přibylová, P. (2020). Gas chromatography coupled to tandem mass spectrometry with atmospheric pressure chemical ionization for the determination of nitrated and oxygenated polycyclic aromatic hydrocarbons and other pollutants in atmospheric samples.

- Cochran, J. W., & Schock, M. R. (2012). Determination of polycyclic aromatic hydrocarbons and their oxy-, nitro-, and hydroxy-oxidation products.

- Albinet, A., Leoz-Garziandia, E., Budzinski, H., & ViIlenave, E. (2006). Simultaneous analysis of oxygenated and nitrated polycyclic aromatic hydrocarbons on standard reference material 1649a (urban dust) and on natural ambient air samples by gas chromatography-mass spectrometry with negative ion chemical ionisation.

- Bamford, H. A., & Baker, J. E. (2003). Nitro-polycyclic aromatic hydrocarbon concentrations and sources in the semi-permeable membrane device-derived atmosphere of Baltimore, MD. Atmospheric Environment, 37(29), 4107-4119.

-

Evans, F. E., Miller, D. W., & Fu, P. P. (1994). Structure of Phenolic Isomers of 2- and 3-Nitrofluoranthene Studied by One- and Two-Dimensional 1H NMR Spectroscopy. Comparative Mutagenicity in Salmonella typhimurium. Chemical Research in Toxicology, 7(3), 395-402. [Link]

Sources

7-Hydroxy-2-nitrofluoranthene: A Key Oxidative Metabolite in the Biotransformation of 2-Nitrofluoranthene

An In-Depth Technical Guide for Researchers and Scientists

Abstract

2-Nitrofluoranthene (2-NF) is a prevalent and genotoxic environmental pollutant originating from incomplete combustion processes, most notably diesel engine exhaust. Its biological effects are intrinsically linked to its metabolic fate, which is dictated by a complex interplay of competing biotransformation pathways. This technical guide provides an in-depth exploration of the formation of 7-Hydroxy-2-nitrofluoranthene, a significant phenolic metabolite of 2-NF. We will dissect the enzymatic machinery responsible for its production, contrast this oxidative pathway with the toxification route of nitroreduction, detail the analytical methodologies required for its identification and quantification, and discuss its broader toxicological significance. This document serves as a critical resource for researchers in toxicology, environmental science, and drug development engaged in the study of nitrated polycyclic aromatic hydrocarbons (nitro-PAHs).

The Environmental Challenge of 2-Nitrofluoranthene

Nitro-PAHs represent a class of environmental contaminants of significant concern due to their mutagenic and carcinogenic properties. 2-Nitrofluoranthene is among the most abundant of these compounds found in ambient air. Like many xenobiotics, the carcinogenicity of 2-NF is not inherent to the parent molecule but is instead realized through metabolic activation into reactive electrophilic metabolites that can covalently bind to cellular macromolecules like DNA. Therefore, a comprehensive understanding of its metabolic pathways is paramount for accurate human health risk assessment.

The biotransformation of 2-NF proceeds primarily along two distinct and competing routes:

-

Ring Oxidation: An aerobic process, primarily mediated by cytochrome P450 enzymes, which introduces hydroxyl groups onto the aromatic ring system, leading to the formation of phenolic metabolites such as this compound.

-

Nitroreduction: A reductive process, favored under hypoxic conditions, that targets the nitro group and can lead to the formation of highly reactive N-hydroxy arylamine intermediates capable of forming DNA adducts.

This guide will focus primarily on the first pathway, elucidating the role and characteristics of this compound as a key product of oxidative metabolism.

Metabolic Pathways of 2-Nitrofluoranthene

The metabolic fate of 2-NF is determined by the cellular environment and the specific enzymatic activities present. In mammalian systems, the liver is a primary site of this metabolism, with liver microsomes being a key experimental model for studying these reactions in vitro.

Pathway I: Aerobic Ring Oxidation

Under aerobic conditions, the dominant metabolic attack on the 2-NF molecule is ring hydroxylation, catalyzed by the cytochrome P450 (CYP) superfamily of monooxygenases. This process results in the formation of several phenolic metabolites.

Mechanism of Formation: The formation of this compound is a multi-step enzymatic process. Studies using rat liver microsomes have shown that incubation of 2-NF under aerobic conditions yields a suite of phenolic metabolites, including 7-, 8-, and 9-hydroxy-2-nitrofluoranthene, alongside trans-dihydrodiols. The reaction is initiated by a CYP enzyme, such as CYP1A1 or CYP1A2, which are known to be involved in the metabolism of PAHs and nitro-PAHs. The enzyme introduces an epoxide across one of the double bonds of the fluoranthene backbone. This epoxide intermediate is unstable and can undergo one of two fates:

-

Hydration: Catalyzed by epoxide hydrolase, the epoxide ring is opened to form a trans-dihydrodiol. For 2-NF, this leads to metabolites like trans-7,8-dihydroxy-7,8-dihydro-2-nitrofluoranthene and trans-9,10-dihydroxy-9,10-dihydro-2-nitrofluoranthene.

-

Rearrangement (NIH Shift): The epoxide can spontaneously rearrange to form a more stable phenol. It is through this mechanism that this compound is produced.

The formation of these phenolic metabolites is significantly enhanced in liver microsomes from rats pre-treated with 3-methylcholanthrene, a known inducer of CYP1A enzymes, underscoring the central role of this enzyme subfamily in the oxidative metabolism of 2-NF.

Pathway II: Anaerobic Nitroreduction

For context, it is crucial to contrast the oxidative pathway with the reductive pathway, which is strongly linked to the genotoxicity of 2-NF. Under hypoxic or anaerobic conditions, both cytosolic and microsomal reductases catalyze the reduction of the nitro group.

This pathway proceeds as follows: 2-Nitrofluoranthene → 2-Nitrosofluoranthene → N-Hydroxy-2-aminofluoranthene

The N-hydroxy-2-aminofluoranthene metabolite is highly reactive. It can be further activated, for example through esterification, to form a nitrenium ion that readily binds to DNA, forming adducts such as N-(deoxyguanosin-8-yl)-2-aminofluoranthene. This adduct formation is a critical initiating event in chemical carcinogenesis.

Analytical Methodologies

The accurate identification and quantification of this compound in complex biological matrices requires robust analytical techniques. The combination of High-Performance Liquid Chromatography (HPLC) with Mass Spectrometry (MS) is the gold standard for this application.

Experimental Workflow: In Vitro Metabolism & Analysis

A typical workflow for studying the formation of this compound involves incubating the parent compound with a biologically active system, followed by extraction and instrumental analysis.